N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a phenoxypyrimidine moiety and a 3,4-dimethoxyphenethyl chain. The compound’s complexity—combining a pyrimidine ring, piperidine scaffold, and dimethoxyphenyl group—distinguishes it from simpler analogs, as discussed below.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-32-22-9-8-19(16-23(22)33-2)10-13-27-26(31)20-11-14-30(15-12-20)24-17-25(29-18-28-24)34-21-6-4-3-5-7-21/h3-9,16-18,20H,10-15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMWKCWSDKPCLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, with CAS number 1251697-10-5, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on synthesis, pharmacological effects, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 434.5 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and methoxy-substituted phenyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O4 |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 1251697-10-5 |
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the coupling of substituted piperidines with phenoxypyrimidines. The synthetic pathway often utilizes standard techniques such as refluxing and recrystallization to obtain pure compounds.
Pharmacological Evaluation
Research has indicated that this compound exhibits significant biological activity, particularly in modulating calcium channels. A study highlighted its inhibitory effects on T-type calcium channels, which are implicated in various cardiovascular conditions. The compound demonstrated a capacity to lower blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect associated with traditional L-type calcium channel blockers .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at the piperidine and phenyl positions can significantly affect the compound's biological efficacy. For instance:
- Methoxy Substituents : The presence of methoxy groups enhances lipophilicity and bioavailability.
- Pyrimidine Linkage : The pyrimidine fragment contributes to the binding affinity for calcium channels.
Case Studies
- Hypertension Model : In a controlled study involving hypertensive rats, administration of the compound resulted in a notable reduction in systolic blood pressure compared to control groups. This effect was attributed to its action on T-type calcium channels .
- Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties, possibly linked to modulation of neurotransmitter release via calcium channel inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure: Rip-B shares the 3,4-dimethoxyphenethylamine-derived side chain but replaces the piperidine-phenoxypyrimidine group with a benzamide moiety .
- Synthesis : Synthesized via a one-step reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine, yielding 80% efficiency .
- Key Differences: Complexity: The target compound’s phenoxypyrimidine-piperidine system likely enhances steric bulk and hydrogen-bonding capacity compared to Rip-B’s planar benzamide group. Pharmacological Implications: The pyrimidine ring may confer improved binding to kinase or nucleotide-binding targets, whereas Rip-B’s benzamide structure is more typical of neurotransmitter analogs (e.g., dopamine or serotonin derivatives).
2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate
- Structure : This ammonium salt contains two 3,4-dimethoxyphenethyl groups linked via a carbamoylpropyl chain, with a chloride counterion and water molecules .
- Crystallographic Data: Monoclinic crystal system ($P2_1/c$), $Z = 4$, $V = 2742.2 \, \text{Å}^3$ . Hydrogen-bonding networks involving water and chloride ions stabilize the lattice, suggesting higher solubility in polar solvents compared to the target compound’s likely lipophilic nature.
- Key Differences: Ionization: The ammonium-chloride structure enhances aqueous solubility, whereas the target compound’s neutral piperidine-carboxamide may favor membrane permeability. Dimensionality: The target compound’s extended aromatic system (phenoxypyrimidine) could promote π-π stacking in biological targets, unlike the aliphatic carbamoylpropyl chain in this analog.
Verapamil and Formoterol-Related Compounds
- Verapamil Related Compound F [(3,4-Dimethoxyphenyl)methanol]: A simple benzyl alcohol derivative lacking the piperidine or amide groups .
- Formoterol-Related Compounds E, F, and G: These contain methoxyphenyl-propanamine motifs, emphasizing β-adrenergic receptor interactions . Key Differences: The target compound’s piperidine-phenoxypyrimidine scaffold diverges from Formoterol’s emphasis on aryl-ethylamine pharmacophores, suggesting distinct target selectivity (e.g., kinases vs. G-protein-coupled receptors).
Research Implications and Limitations
While the provided evidence lacks direct studies on the target compound, structural analogs suggest:
- Bioactivity: The phenoxypyrimidine group may enhance binding to ATP pockets in kinases, a feature absent in Rip-B or Verapamil-related compounds.
- Metabolism : The carboxamide linkage could confer resistance to esterase-mediated degradation compared to Formoterol’s amine-based structures.
- Limitations : Absence of empirical data (e.g., IC$_{50}$, LogP) for the target compound necessitates further experimental validation.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .
- HPLC : Use reverse-phase columns (e.g., C18) with UV/Vis or MS detection to assess purity and retention time consistency .
How can researchers optimize reaction conditions to improve yields in the synthesis of piperidine-4-carboxamide derivatives?
Q. Advanced Research Focus
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., amide coupling) to minimize side reactions .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3)4) for pyrimidine functionalization; optimize ligand-to-metal ratios .
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for coupling reactions; switch to THF for acid-sensitive steps .
- Computational Feedback : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .
What strategies are recommended for analyzing contradictory bioactivity data observed in different assays for this compound?
Q. Advanced Research Focus
- Orthogonal Assays : Repeat activity screens using alternate methods (e.g., fluorescence-based vs. radiometric assays) to rule out assay-specific artifacts .
- Dose-Response Curves : Generate IC50/EC50 values across multiple concentrations to identify non-linear effects .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to suspected targets .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out rapid degradation as a cause of variability .
What computational approaches are suitable for predicting the binding affinity of this compound to target receptors?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptor active sites (e.g., kinase domains) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding mode stability .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
How should researchers design experiments to assess the metabolic stability of this compound in preclinical models?
Q. Advanced Research Focus
- In Vitro Systems :
- Liver Microsomes : Incubate compound (1–10 µM) with NADPH cofactor; monitor depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Assays : Test for inhibition of major isoforms (CYP3A4, 2D6) using fluorogenic substrates .
- In Vivo Studies : Administer compound to rodents and collect plasma/bile samples at timed intervals; quantify parent compound and metabolites .
What are the common pitfalls in interpreting NMR data for such complex heterocyclic compounds, and how can they be mitigated?
Q. Advanced Research Focus
- Overlapping Peaks : Use high-field NMR (≥500 MHz) and 2D techniques (e.g., HSQC, HMBC) to resolve aromatic and aliphatic regions .
- Dynamic Exchange : For rotameric populations (e.g., piperidine ring), acquire spectra at variable temperatures (e.g., 25°C vs. 40°C) .
- Solvent Artifacts : Deuterated solvents (CDCl3, DMSO-d6) must be rigorously dried to avoid water peaks (~δ 1.5–3.0 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
